Product packaging for n-Tert-butylpropanamide(Cat. No.:CAS No. 1118-32-7)

n-Tert-butylpropanamide

Cat. No.: B073199
CAS No.: 1118-32-7
M. Wt: 129.2 g/mol
InChI Key: RWLPNKXCEUMHBL-UHFFFAOYSA-N
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Description

n-Tert-butylpropanamide is a specialized organic compound belonging to the class of N-tert-butyl amides, characterized by the presence of a bulky tert-butyl group attached to the nitrogen atom of a propanamide backbone. This structural motif confers significant steric hindrance, making it a valuable building block and intermediate in synthetic organic chemistry and drug discovery research. Its primary research application lies in the exploration of structure-activity relationships (SAR) in medicinal chemistry, where the tert-butyl group is often used to modulate the physicochemical properties, metabolic stability, and binding affinity of lead compounds by occupying specific hydrophobic pockets in enzyme active sites or receptor targets. Furthermore, this compound serves as a key precursor in the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds. The amide functionality provides a handle for further chemical transformations, while the steric bulk of the tert-butyl group can be utilized to control reaction regioselectivity and to study conformational restriction in peptide analogs. Researchers value this compound for its high purity and consistent quality, which are critical for obtaining reproducible results in sensitive chemical and biological assays. It is an essential tool for chemists and biochemists investigating novel synthetic pathways, developing new therapeutic agents, and advancing the understanding of molecular recognition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B073199 n-Tert-butylpropanamide CAS No. 1118-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1118-32-7

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-tert-butylpropanamide

InChI

InChI=1S/C7H15NO/c1-5-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9)

InChI Key

RWLPNKXCEUMHBL-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C)(C)C

Canonical SMILES

CCC(=O)NC(C)(C)C

Other CAS No.

1118-32-7

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Foundational Synthetic Pathways to N-tert-Butylpropanamide

The synthesis of this compound is fundamentally rooted in the formation of an amide bond between a propyl source and a tert-butylamine (B42293) moiety. Classical methods have established reliable, albeit sometimes strenuous, routes to this compound.

The most direct method for synthesizing N-tert-butyl amides is the condensation reaction between a carboxylic acid and tert-butylamine. researchgate.net This approach, however, often requires coupling agents to facilitate the reaction, especially given the steric hindrance of the tert-butyl group. Agents such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) are often employed, though their use can complicate product purification. researchgate.netnih.gov

A common laboratory-scale synthesis involves the reaction of tert-butylamine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. A modified literature procedure for a similar compound, N-tert-butyl-2-methylpropanamide, demonstrates this principle effectively. In this synthesis, tert-butylamine is reacted with isobutyryl chloride in dichloromethane (B109758) at 0 °C, with triethylamine (B128534) serving as the base. nih.gov The reaction is allowed to warm to room temperature overnight, yielding the final product after an acidic workup and purification. nih.gov This method is readily adaptable for this compound by substituting isobutyryl chloride with propanoyl chloride.

The Ritter reaction provides an alternative pathway, utilizing nitriles as the acyl source. This reaction can be used to produce various N-tert-butyl amides from substrates like tert-butanol (B103910), tert-butyl bromide, or di-tert-butyl dicarbonate (B1257347) in the presence of a nitrile. researchgate.netresearchgate.net

To overcome the often sluggish reaction between a free carboxylic acid and a sterically hindered amine like tert-butylamine, activated carboxylic acid derivatives are frequently used. These derivatives possess a more electrophilic carbonyl carbon, making them more susceptible to nucleophilic attack by the amine.

The most common activated derivatives are acyl chlorides, such as propanoyl chloride. The reaction with tert-butylamine is typically fast and exothermic, often requiring cooling and the presence of a non-nucleophilic base like triethylamine to scavenge the generated hydrogen chloride. nih.gov A patent for the synthesis of N-tert-butyl-4-aminobenzamide illustrates a similar industrial approach where p-nitrobenzoic acid is first converted to p-nitrobenzoyl chloride using thionyl chloride, which is then reacted with tert-butylamine. google.com

Another strategy involves the use of activated esters. While sometimes requiring a two-step process to first form the ester, this method can be advantageous for sensitive substrates. nih.gov For instance, in the synthesis of N-acetyl, tert-butyl amide derivatives of amino acids, direct coupling of the hindered amine was sometimes achieved via an isolated activated ester intermediate. nih.gov Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (HOBt) can be used to activate the carboxylic acid in situ, facilitating its reaction with tert-butylamine to form the amide bond in moderate to good yields. nih.gov

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

Achieving stereocontrol in the synthesis of chiral molecules is a central goal of organic chemistry. While this compound itself is achiral, its derivatives can possess stereocenters, and the N-tert-butyl group can play a role in directing the stereochemical outcome of reactions.

Chiral auxiliaries are frequently employed to induce stereoselectivity. Enantiopure tert-butanesulfinamide has become a "gold standard" chiral auxiliary for the asymmetric synthesis of amines and their derivatives. rsc.org The general strategy involves the condensation of tert-butanesulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinylimine (sulfinimine). The subsequent diastereoselective addition of a nucleophile, such as an organometallic reagent, to the C=N bond establishes a new stereocenter. researchgate.net The configuration of the newly formed center is directed by the chiral sulfur atom. The auxiliary can then be readily cleaved to reveal the chiral primary amine. This methodology could be applied to create chiral α- or β-amino derivatives related to this compound.

For example, the addition of Grignard reagents to N-sulfinylimines can proceed with high stereoselectivity, allowing for the preparation of numerous 3-substituted isoindolinones. daneshyari.com Similarly, the desymmetrization of cyclohexadienones has been achieved through a stereoselective intramolecular aza-Michael addition using a tethered chiral sulfinamide nucleophile. researchgate.net These examples highlight how the principles of chiral induction using tert-butylsulfinyl groups can be applied to generate stereochemically complex molecules that may incorporate the N-tert-butyl amide moiety or serve as precursors to its derivatives. rsc.orgresearchgate.net

Functionalization and Molecular Diversification of the this compound Scaffold

The introduction of halogen atoms into the this compound scaffold can provide valuable intermediates for further synthetic transformations. The synthesis of α-haloamides is a key strategy in this regard. nih.gov A classical approach involves the substitution at the carbonyl group of an α-haloacetyl halide with tert-butylamine. nih.gov More direct methods for the halogenation of amides are also available. For instance, the arylation/chlorination cascade reaction of diazocarbonyl compounds in the presence of a rhodium(III) catalyst and N-chlorosuccinimide (NCS) can produce α-chloroamides with a quaternary stereocenter. nih.gov

The azide (B81097) group is a versatile functional group that can be introduced into organic molecules through various methods. An electrophotochemical metal-catalyzed strategy has been developed for the radical decarboxylative functionalization of aliphatic carboxylic acids to the corresponding alkyl azides. acs.org This method is environmentally friendly and tolerates a wide range of functional groups. acs.org This approach could be applied to precursors of this compound to introduce an azide functionality.

Additionally, N-heterocyclic carbene (NHC)-catalyzed oxidative azidation of aldehydes offers another route to acyl azides, which can then be converted to the corresponding amides. nih.gov

The introduction of amino groups to the this compound scaffold can lead to a variety of functionalized derivatives. A metal-free, regioselective C(sp³)–H amination of amides using N-haloimides in the presence of lithium tert-butoxide and visible light has been reported. ethz.ch This photoexcited approach allows for the amination of a wide variety of amides under mild conditions. ethz.ch

The synthesis of β-amino acids and their derivatives is another important route to substituted amides. For instance, Mannich-type reactions of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals, promoted by catalytic amounts of diarylborinic acid esters, can afford β-amino esters selectively. organic-chemistry.org These can then be converted to the corresponding N-tert-butylamides.

The table below illustrates the yields of various amides produced via photochemical C(sp³)–H amination. ethz.ch

Amide SubstrateN-HaloimideProductYield (%)
N,N-dimethylacetamideN-bromosaccharinN-((dimethylamino)(saccharinyl)methyl)acetamide85
N,N-diethylacetamideN-bromosaccharinN-((diethylamino)(saccharinyl)methyl)acetamide78
Pyrrolidin-1-yl(phenyl)methanoneN-chlorosaccharinPhenyl(2-saccharinylpyrrolidin-1-yl)methanone92

The this compound moiety can be a component of more complex molecular architectures and heterocyclic systems. The use of tert-butanesulfinamide as a chiral auxiliary has enabled the synthesis of a wide range of nitrogen-containing heterocycles, including piperidines, pyrrolidines, and azetidines. stackexchange.com For example, the stereoselective preparation of piperidine (B6355638) ring systems can be accomplished from N-tert-butanesulfinyl δ-amino ketone derivatives, which are precursors to functionalized N-tert-butylpropanamides. acs.org

Furthermore, C-H functionalization strategies offer a powerful tool for the synthesis of complex molecules from simple precursors. yale.edu These methods allow for the direct formation of C-C and C-N bonds, enabling the incorporation of the this compound scaffold into larger and more intricate structures. The development of chiral transient directing groups in transition metal-catalyzed enantioselective C-H functionalization further expands the possibilities for creating complex chiral molecules. nih.gov The synthesis of natural product derivatives often involves the modification of a core scaffold, and this compound derivatives can serve as building blocks in such endeavors. danielromogroup.com

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Amide Bond Formation involving N-tert-Butylpropanamide Precursors

The synthesis of this compound typically proceeds through the reaction of a propanoyl derivative with tert-butylamine (B42293). The mechanism of this amide bond formation can vary depending on the specific precursors and reaction conditions.

A common laboratory and industrial synthesis involves the reaction of propanoyl chloride with tert-butylamine. This reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is transferred from the nitrogen atom, often to another molecule of tert-butylamine or a different base, to yield the final this compound product.

Computational studies on analogous amide bond formations suggest that the reaction can proceed through either a stepwise mechanism, involving a distinct tetrahedral intermediate, or a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov The specific pathway is influenced by factors such as the solvent and the nature of the leaving group.

An alternative route to N-tert-butyl amides is the Ritter reaction. researchgate.netresearchgate.net In a relevant adaptation, a nitrile (e.g., propionitrile) reacts with a source of a tert-butyl carbocation, such as di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂). researchgate.netresearchgate.net The proposed mechanism involves the formation of the tert-butyl cation, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion leads to the formation of the N-tert-butyl amide. researchgate.net

Table 1: Mechanistic Pathways to N-tert-Butyl Amides
Precursor 1Precursor 2Key Intermediate(s)Reaction Type
Propanoyl chloridetert-ButylamineTetrahedral intermediateNucleophilic Acyl Substitution
PropionitrileDi-tert-butyl dicarbonate / Cu(OTf)₂Nitrilium ionRitter Reaction

Aza-Claisen Rearrangement in N-Substituted Propanamide Systems

The aza-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that can be applied to N-allyl-N-substituted propanamides, such as a hypothetical N-allyl-N-tert-butylpropanamide. This nih.govnih.gov-sigmatropic rearrangement involves the concerted reorganization of six electrons to form a new γ,δ-unsaturated amide.

The facility of the aza-Claisen rearrangement is influenced by stereoelectronic effects. The reaction generally proceeds through a chair-like transition state to minimize steric interactions. capes.gov.br The geometry of the enolate or enamine precursor plays a crucial role in determining the stereochemical outcome of the product. Substituents on both the allyl group and the propanamide backbone can influence the rate and stereoselectivity of the rearrangement by altering the electronic nature and steric bulk of the transition state. For axially chiral enamides, the barrier to rotation around the N-alkenyl bond can determine whether cyclization or rearrangement occurs. scilit.com

The thermal aza-Claisen rearrangement often requires high temperatures. However, the reaction can be facilitated under milder conditions by converting the amide to its enolate. capes.gov.br Treatment of an N-allyl-N-alkylpropanamide with a strong base, such as a lithium amide, generates an enolate, which undergoes a more facile rearrangement. The geometry of the enolate (E or Z) directly influences the diastereoselectivity of the product. capes.gov.br

In cases where a chiral auxiliary is incorporated into the amide structure, the rearrangement can proceed with a high degree of chiral transfer, leading to an enantiomerically enriched product. rsc.orgresearchgate.net This asymmetric variant is a valuable tool in stereoselective synthesis. rsc.org For instance, the rearrangement of enolates derived from N-2-butenyl-N-butylpropanamides has been shown to proceed with high stereoselectivity. capes.gov.br

Table 2: Factors Influencing Aza-Claisen Rearrangement of N-Allyl Propanamides
FactorInfluence
Transition State Geometry Chair-like conformation is generally favored, minimizing steric hindrance.
Enolate Geometry The E/Z configuration of the enolate dictates the stereochemistry of the product.
Substituents Electronic and steric properties of substituents affect reaction rate and selectivity.
Chiral Auxiliaries Can induce high levels of asymmetric induction and chiral transfer.

Electron Transfer Pathways in Amidation Reactions and Related Processes

Recent advancements in synthetic methodology have introduced electron transfer pathways as a means to form amide bonds, often under mild conditions. Photoredox catalysis, for example, utilizes visible light to initiate single-electron transfer (SET) processes that can lead to the formation of reactive intermediates capable of undergoing amidation. sigmaaldrich.comrecercat.cat

In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. ethz.ch This excited state can then act as a potent single-electron oxidant or reductant. For instance, it can oxidize a tertiary amine to a radical cation, which can then undergo further reactions leading to amide formation. nih.gov Alternatively, the excited photocatalyst can reduce a suitable precursor to generate a radical anion. These SET events generate open-shell intermediates (radicals) that can participate in bond-forming reactions that are often inaccessible through traditional two-electron pathways. nih.gov While direct application to this compound synthesis via this method is specific, the general principles allow for the coupling of various carboxylic acid and amine precursors through radical intermediates. semanticscholar.org

Exploration of Radical and Ionic Intermediates in this compound Reactions

The synthesis and reactions of this compound and its derivatives can involve both radical and ionic intermediates.

Ionic Intermediates: As discussed, the standard formation of this compound from propanoyl chloride and tert-butylamine proceeds through a tetrahedral anionic intermediate. The Ritter reaction provides another example, where a key ionic intermediate is the nitrilium ion. researchgate.net The SN1 reaction for the synthesis of tert-butyl chloride from tert-butanol (B103910) proceeds via a tert-butyl carbocation, a highly reactive ionic intermediate. rsc.org

Radical Intermediates: Radical pathways to amides are becoming increasingly prevalent, particularly through photoredox catalysis. sigmaaldrich.com In these processes, single-electron transfer can generate radical cations from amines or radical anions from activated carboxylic acid derivatives. nih.govnih.gov For example, the oxidation of a tertiary amine can produce an amine radical cation, which upon deprotonation can yield an α-amino radical. nih.gov These radical species can then be trapped by a suitable acyl donor or undergo other radical-mediated bond-forming reactions to ultimately yield an amide. chemrxiv.org The involvement of these open-shell species offers alternative reaction pathways with unique reactivity and selectivity. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-tert-Butylpropanamide and Its Derivatives

NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound and its analogs. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural assignment can be achieved.

Proton (¹H) NMR spectroscopy allows for the identification of the different chemical environments of hydrogen atoms within a molecule. For a typical N-tert-butyl amide, the spectrum exhibits characteristic signals corresponding to each part of the structure.

Tert-Butyl Group: The nine equivalent protons of the tert-butyl group [(CH₃)₃C-] characteristically appear as a sharp singlet, typically in the upfield region of the spectrum (around 1.3-1.5 ppm). Its integration value of 9H is a key identifier.

Propanamide Moiety: The ethyl group [-CH₂CH₃] of the propanamide fragment gives rise to two distinct signals. The methyl (CH₃) protons appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons appear as a quartet, resulting from coupling to the three methyl protons docbrown.info.

Amide Proton: The amide proton (-NH-) signal is often observed as a broad singlet. Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The chemical shifts for protons in various N-tert-butyl amide derivatives have been reported, providing a reference for structural confirmation.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
N-(tert-Butyl)-4-methoxybenzamideC(CH₃)₃1.45s- rsc.org
NH5.89br s-
N-(tert-Butyl)-2-chlorobenzamideC(CH₃)₃1.46s- rsc.org
NH5.92br s-
N-(tert-Butyl)benzamideC(CH₃)₃1.47s- rsc.org
NH5.93s-
N-(tert-Butyl)picolinamideC(CH₃)₃1.49s- rsc.org
NH8.0br-

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically in the range of 165-185 ppm. oregonstate.edulibretexts.org

Tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 51-52 ppm, while the three equivalent methyl carbons resonate at a much higher field, around 28-29 ppm. rsc.org

Propanamide Carbons: The methylene (CH₂) and methyl (CH₃) carbons of the propanamide chain would be expected in the upfield aliphatic region of the spectrum. The methylene carbon, being adjacent to the carbonyl group, would be more deshielded than the terminal methyl carbon.

The table below summarizes representative ¹³C NMR chemical shifts for the N-tert-butyl group and the amide carbonyl in several related compounds.

CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference
N-(tert-Butyl)-4-methoxybenzamideC=O166.4 rsc.orgrsc.org
C (CH₃)₃51.4
C(C H₃)₃28.9
N-(tert-Butyl)-2-chlorobenzamideC=O165.8 rsc.org
C (CH₃)₃52.1
C(C H₃)₃28.7
N-(tert-Butyl)benzamideC=O166.8 rsc.org
C (CH₃)₃51.5
C(C H₃)₃28.8
N-(tert-Butyl)picolinamideC=O163.3 rsc.org
C (CH₃)₃50.8
C(C H₃)₃28.7

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. ecampus.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak would be observed between the methylene and methyl protons of the propanoyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, it could show a correlation from the NH proton to the carbonyl carbon and the quaternary carbon of the tert-butyl group, confirming the amide linkage. It could also link the tert-butyl protons to the quaternary carbon.

These 2D NMR methods are crucial for verifying the structure of novel or complex this compound derivatives, ensuring all atoms are correctly placed within the molecular framework.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, as well as the analysis of intermolecular interactions that govern the crystal packing.

The solid-state structure of N-tert-butyl amide derivatives reveals key conformational features. In a study of N-tert-Butyl-3-mesitylpropanamide, the this compound fragment was found to be nearly planar. nih.govnih.gov The planarity of the amide bond (O=C-N) is a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group.

A critical parameter determined by crystallography is the dihedral angle, which describes the rotation around a chemical bond. In N-tert-Butyl-3-mesitylpropanamide, the dihedral angle between the plane of the amide fragment and the plane of the mesityl ring was determined to be 84.09 (10)°. nih.govnih.gov This near-perpendicular arrangement minimizes steric hindrance between the two bulky groups.

Crystal Data for this compound Derivatives
ParameterN-tert-Butyl-2-methylpropanamide nih.govN-tert-Butyl-3-mesitylpropanamide nih.gov
FormulaC₈H₁₇NOC₁₆H₂₅NO
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁/n
a (Å)9.0378 (6)12.8851 (11)
b (Å)11.3939 (8)13.3441 (11)
c (Å)9.5390 (6)9.4741 (8)
β (°)106.133 (3)106.540 (2)
Volume (ų)943.60 (11)1561.6 (2)
Temperature (K)173296

The arrangement of molecules in a crystal, known as crystal packing, is directed by intermolecular forces. For this compound derivatives, hydrogen bonding is a dominant interaction. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of robust intermolecular networks.

In the crystal structure of N-tert-butyl-2-methylpropanamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming continuous chains that extend along the c-axis. nih.govdoaj.org Similarly, molecules of N-tert-Butyl-3-mesitylpropanamide are linked by N—H⋯O interactions into chains. nih.govnih.gov These hydrogen-bonded chains represent a common supramolecular synthon for secondary amides. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be accurately determined from the crystallographic data.

Hydrogen-Bond Geometry (Å, °) for N-tert-Butyl-2-methylpropanamide nih.gov
D—H⋯AD—HH⋯AD⋯AD—H⋯A
N1—H1A⋯O20.882.032.8880 (16)166
N2—H2A⋯O1ⁱ0.882.102.9735 (16)169

Symmetry code: (i) x, y, z-1.

These analyses of crystal packing are fundamental to understanding the solid-state properties of the material, including its melting point, solubility, and stability.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. For this compound, both Infrared (IR) and Raman spectroscopy highlight the characteristic vibrational modes of its secondary amide structure and its alkyl framework.

Characterization of Amide Vibrational Modes and Functional Groups

The IR and Raman spectra of this compound are dominated by absorptions corresponding to the amide group. As a secondary amide, it displays several characteristic bands, most notably the Amide I, Amide II, and N-H stretching vibrations.

N-H Stretch: A prominent band associated with the N-H stretching vibration typically appears in the region of 3330-3370 cm⁻¹ in the IR spectrum. For instance, the related compound N-(tert-Butyl)benzamide shows a distinct N-H stretching peak around 3332 cm⁻¹. rsc.org This band is a clear indicator of the secondary amide functional group.

C-H Stretches: In the 2850-3000 cm⁻¹ region, multiple sharp peaks arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the ethyl and tert-butyl groups.

Amide I Band: This is one of the most intense and useful bands for amide characterization, appearing strongly in the IR spectrum typically between 1630 and 1680 cm⁻¹. rsc.org This band is primarily attributed to the C=O stretching vibration (around 80%) coupled with the C-N stretching mode. For similar N-tert-butyl amides, this peak is observed around 1643-1651 cm⁻¹. rsc.org

Amide II Band: Resulting from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%), the Amide II band is found between 1510 and 1580 cm⁻¹. Its position is sensitive to the molecular conformation and hydrogen bonding.

Alkyl Bending Modes: The spectrum also contains bands corresponding to the bending vibrations (scissoring, rocking, and wagging) of the CH₂ and CH₃ groups from the alkyl substituents, which typically appear in the 1370-1470 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Modes for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Wavenumber for this compound (cm⁻¹)Primary Contribution
N-H Stretch3200 - 3400~3330N-H Stretching
C-H Stretch (Alkyl)2850 - 3000~2960, 2870C-H Stretching
Amide I1630 - 1680~1645C=O Stretching
Amide II1510 - 1580~1540N-H Bending, C-N Stretching
C-H Bend (Alkyl)1370 - 1470~1460, 1370C-H Bending

Spectroscopic Signatures of Hydrogen Bonding Interactions

In the condensed phase (solid or liquid), this compound molecules can associate through intermolecular hydrogen bonds, where the N-H group of one molecule acts as a hydrogen bond donor and the carbonyl oxygen (C=O) of another acts as an acceptor. This interaction significantly influences the vibrational spectrum.

The formation of N-H···O=C hydrogen bonds typically causes:

A red shift (shift to lower frequency) and broadening of the N-H stretching band. The stronger the hydrogen bond, the lower the wavenumber.

A red shift of the Amide I (C=O) band, as the hydrogen bond weakens the C=O double bond, lowering the energy required to excite its stretching vibration.

However, studies on related N-tert-butylated amides have shown that the bulky tert-butyl group provides significant steric hindrance. researchgate.net This hindrance can disrupt the optimal alignment for strong, linear hydrogen bonding that forms extended chains in less hindered amides. Consequently, the observed shifts in the N-H and Amide I bands for this compound in the condensed phase, while present, may be less pronounced compared to its straight-chain isomers like N-butylpropanamide.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns.

The molecular formula of this compound is C₇H₁₅NO, giving it a monoisotopic mass of approximately 129.1154 Da and a nominal molecular weight of 129.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 129. As a compound containing a single nitrogen atom, it follows the nitrogen rule, having an odd nominal molecular mass. whitman.edu

The structure of this compound is unequivocally confirmed by its characteristic fragmentation pattern, which involves the cleavage of bonds to form stable ions. libretexts.org Key fragmentation pathways include:

Formation of the Tert-Butyl Cation: A very common and often dominant fragmentation for compounds containing a tert-butyl group is the cleavage of the C-N bond to form the highly stable tertiary carbocation, [C(CH₃)₃]⁺. This fragment gives rise to a strong signal at m/z 57 .

McLafferty Rearrangement: The propanamide portion of the molecule contains a γ-hydrogen, making it susceptible to a McLafferty rearrangement. This process involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the elimination of a neutral ethene molecule (C₂H₄). This rearrangement produces a radical cation with m/z 73 .

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the ethyl group (loss of a C₂H₅˙ radical) would result in an ion at m/z 100 . Conversely, alpha-cleavage adjacent to the nitrogen with loss of a methyl radical from the tert-butyl group would yield an ion at m/z 114 (M-15).

High-Resolution Mass Spectrometry (HRMS) would further confirm the molecular identity by measuring the exact mass of the molecular ion and its fragments to within a few parts per million (ppm). For example, HRMS would detect the molecular ion at its calculated exact mass of 129.1154 Da, confirming the elemental composition of C₇H₁₅NO and distinguishing it from any other isomeric compounds.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound
m/z (Nominal)Proposed Ion StructureFragmentation Pathway
129[CH₃CH₂CONHC(CH₃)₃]⁺˙Molecular Ion (M⁺˙)
114[CH₃CH₂CONHC(CH₃)₂CH₂]⁺˙Alpha-Cleavage (Loss of ˙CH₃)
100[CH₃CH₂CO]⁺Alpha-Cleavage (Loss of ˙C₂H₅)
73[CH₂(OH)=NC(CH₃)₃]⁺˙McLafferty Rearrangement
57[C(CH₃)₃]⁺C-N Bond Cleavage

Computational Chemistry and Theoretical Modeling of N Tert Butylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

Density Functional Theory (DFT) Applications to N-tert-Butylpropanamide

No specific studies applying DFT methods to this compound to determine its optimized geometry, electronic structure, or reactivity descriptors (such as chemical potential, hardness, or electrophilicity indices) were found. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation computationally, yielding detailed energetic and electronic information.

Calculation of Molecular Orbitals and Charge Distributions

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between these orbitals indicates chemical stability. Similarly, calculating the distribution of partial atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital theory) helps identify electrophilic and nucleophilic sites. However, no published data on the HOMO-LUMO gap or specific atomic charge distributions for this compound is available.

Conformational Analysis and Molecular Dynamics Simulations

These methods are used to explore the three-dimensional shapes a molecule can adopt and its dynamic behavior over time.

Exploration of Conformational Preferences and Energy Minima

A comprehensive conformational analysis of this compound would involve scanning the potential energy surface by rotating its single bonds (e.g., the C-N amide bond and the C-C bonds of the propyl and tert-butyl groups) to identify stable conformers and the energy barriers between them. This would reveal the most likely shapes the molecule adopts. Such a detailed analysis has not been documented in the literature.

Modeling of Intramolecular Interactions and Rotational Barriers

The stability of different conformers is governed by intramolecular interactions, such as steric hindrance and hyperconjugation. The bulky tert-butyl group is expected to significantly influence the rotational barriers around the amide bond. Quantifying these barriers through theoretical modeling would provide insight into the molecule's flexibility, but specific computational studies on this aspect are absent.

Theoretical Studies of Intermolecular Interactions and Aggregation Behavior

Understanding how molecules interact with each other is key to predicting their macroscopic properties. The amide group in this compound is capable of forming hydrogen bonds (N-H···O), which would strongly influence its aggregation behavior. Theoretical studies, potentially using molecular dynamics simulations, could model how these molecules arrange in the liquid phase or form dimers and larger aggregates. This area also remains unexplored in the scientific literature for this compound.

Reaction Pathway Simulations and Transition State Identification

One prevalent method for synthesizing N-tert-butyl amides is the Ritter reaction. nih.govwikipedia.org This reaction typically involves the reaction of a nitrile with a source of a stable carbocation, such as from tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid. wikipedia.org The general mechanism, which can be computationally modeled, proceeds through the formation of a tert-butyl cation, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the final N-tert-butyl amide. organic-chemistry.org

Reaction pathway simulations for such a process would involve calculating the potential energy surface for the reacting species. This is often accomplished using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The simulation would map out the energy changes as the reactants (e.g., propanenitrile and a tert-butyl cation source) convert into the product (this compound).

A key objective of these simulations is the identification of transition states. A transition state represents the highest energy point along the lowest energy path from reactants to products—an energy maximum in the reaction coordinate but an energy minimum in all other coordinates. It is a fleeting, unstable configuration that determines the activation energy of the reaction. labcompare.com

Computational chemists use various algorithms to locate transition states. These methods often start with an initial guess of the transition state geometry and then optimize it to find the exact saddle point on the potential energy surface. youtube.comyoutube.com Once located, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

For the formation of this compound via a hypothetical reaction between propanoyl chloride and tert-butylamine (B42293), a computational study would model the nucleophilic acyl substitution mechanism. The simulation would likely investigate a stepwise pathway involving the formation of a tetrahedral intermediate.

The key steps and species that would be modeled are:

Reactants: Propanoyl chloride and tert-butylamine as separate molecules.

Transition State 1 (TS1): The transition state for the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride.

Tetrahedral Intermediate: A relatively stable intermediate where the carbonyl carbon is bonded to the chlorine, the oxygen, the ethyl group, and the incoming tert-butylamine group.

Transition State 2 (TS2): The transition state for the departure of the chloride leaving group.

Products: this compound and hydrochloric acid.

The relative energies of each of these species would be calculated to construct a reaction energy profile.

Below is a hypothetical data table illustrating the kind of results a DFT simulation might produce for the reaction of propanoyl chloride and tert-butylamine. The energy values are purely illustrative to demonstrate the concept.

Hypothetical Energy Profile for this compound Synthesis
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsPropanoyl chloride + tert-Butylamine0.0
TS1Transition state for amine addition+15.2
IntermediateTetrahedral intermediate-5.8
TS2Transition state for chloride departure+12.5
ProductsThis compound + HCl-20.7

In this hypothetical scenario, the first transition state (TS1) would be the rate-determining step due to its higher activation energy. The simulation would also provide detailed geometric information for each transition state, such as bond lengths and angles, revealing which bonds are breaking and forming at these critical points.

Another table could present the key geometric parameters of the identified transition states.

Hypothetical Geometric Parameters of Transition States (in Ångstroms, Å)
ParameterTS1 (Amine Addition)TS2 (Chloride Departure)
C-N bond distance1.851.40
C-Cl bond distance1.802.10
C=O bond distance1.351.25

These tables demonstrate how computational modeling provides quantitative and structural data that is crucial for a deep understanding of reaction mechanisms. By simulating reaction pathways and identifying transition states, researchers can predict reaction feasibility, understand substituent effects, and design more efficient synthetic routes.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding in N-tert-Butylpropanamide Systems

Hydrogen bonding is the predominant intermolecular force directing the assembly of this compound. The specific nature of these bonds, whether intramolecular or intermolecular, defines the resulting chemical structures.

For the simple, acyclic this compound molecule, the formation of stable intramolecular N-H···O hydrogen bonds is sterically unlikely due to the conformational flexibility and the short length of the propanamide backbone. The energy penalty required to adopt a conformation that would bring the N-H proton and the carbonyl oxygen into close proximity is significant.

However, when the N-tert-butylamide moiety is incorporated into a more rigid and complex molecular framework, intramolecular hydrogen bonding can occur. For instance, in certain decahydroisoquinoline-3-carboxamide derivatives, the tert-butylamide N-H group has been observed to form a bifurcated intramolecular N—H⋯(N,O) hydrogen bond, where the proton interacts with both a piperidine (B6355638) nitrogen atom and a benzoate oxygen atom within the same molecule. This demonstrates that while not a feature of the parent molecule, the this compound functional group can participate in intramolecular hydrogen bonding when geometric constraints favor such an interaction.

In the solid state, the supramolecular structure of this compound derivatives is dominated by strong, intermolecular N-H···O hydrogen bonds. X-ray crystallographic studies of closely related compounds, such as N-tert-butyl-2-methylpropanamide and N-tert-butyl-3-mesitylpropanamide, reveal a consistent and predictable packing motif.

In these structures, each molecule acts as both a hydrogen bond donor and acceptor, linking to two neighboring molecules. This interaction results in the formation of continuous, one-dimensional chains. This recurring motif is described using graph-set notation as C(4), indicating a chain where the hydrogen-bonded ring contains four atoms (N-H···O=C). These chains represent the fundamental supramolecular structure. The crystal is then built up by the packing of these parallel molecular chains. The stability of the crystal lattice is therefore highly dependent on the energy and directionality of these N-H···O interactions.

Table 1: Hydrogen Bond Geometry in this compound Derivatives
CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-tert-butyl-2-methylpropanamide (Molecule A)N1—H1A···O20.882.032.888166
N-tert-butyl-3-mesitylpropanamideN—H···O0.832.112.923165

Beyond the strong N-H···O interactions, the N-H group of this compound can also act as a proton donor to form weaker N-H···π hydrogen bonds with aromatic systems. These interactions have been characterized using Fourier-transform infrared (FTIR) spectroscopy in dilute carbon tetrachloride solutions containing various aromatic hydrocarbons. scispace.com

The formation of a 1:1 complex between this compound and an aromatic donor results in a shift of the N-H stretching vibration (ν(NH)) to a lower frequency. The magnitude of this shift (Δν) is indicative of the strength of the interaction. Studies show that the strength of the N-H···π bond is influenced by the electron density of the aromatic ring, with more highly alkylated (electron-rich) benzenes inducing a larger frequency shift. scispace.com Although weaker than conventional N-H···O bonds, these N-H···π interactions play a significant role in molecular recognition and the organization of molecules in solution.

Table 2: Spectroscopic Data for 1:1 N-H···π Complexes of this compound (NtBPA) with Aromatic Donors at 298 K scispace.com
Aromatic Donorν(NH) free (cm⁻¹)ν(NH) complex (cm⁻¹)Δν(NH) (cm⁻¹)Equilibrium Constant K (dm³/mol)
Benzene3445.13424.620.50.18
Toluene3422.322.80.22
o-Xylene3418.526.60.28
Ethylbenzene3422.023.10.23

Self-Assembly Processes Driven by this compound Motifs

The specific and directional nature of the intermolecular N-H···O hydrogen bond is the primary driver for the self-assembly of this compound. The presence of a single donor and a single acceptor site on each molecule predisposes the system to form linear, non-branched assemblies.

This process begins with the association of two molecules to form a dimer, which then propagates by the addition of further monomer units to either end. The result is the formation of the one-dimensional hydrogen-bonded chains observed in the crystal structure. This predictable, chain-like assembly is a fundamental example of a supramolecular polymerization process, where individual molecules (monomers) associate non-covalently to form larger, polymer-like structures. The steric bulk of the tert-butyl group plays a crucial role in this process by preventing more complex, three-dimensional networks from forming, thereby favoring the well-defined linear motif.

Design of Supramolecular Architectures Incorporating this compound Units

The reliable formation of one-dimensional chains makes the this compound unit a potentially valuable building block (or "motif") for the rational design of more complex supramolecular architectures. By incorporating this amide unit into larger molecules, chemists can program the assembly of these molecules into predictable, ordered structures.

For example, attaching functional groups (such as chromophores or redox-active centers) to a molecule containing the this compound motif could lead to their pre-organization along the hydrogen-bonded chain. This approach could be used to create supramolecular materials with specific electronic or optical properties. While complex systems based specifically on this compound are not widely documented, its well-understood self-assembly behavior into robust 1D chains provides a clear blueprint for its potential use in crystal engineering and the bottom-up design of functional materials.

Advanced Applications and Emerging Research Frontiers in Chemical Science

N-tert-Butylpropanamide as a Building Block in Complex Chemical Synthesis

Table 1: Synthesis of N-tert-Butyl-3-mesitylpropanamide

ReactantsReagentsYieldMelting Point
1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one, tert-butylamine (B42293)Sodium hydroxide, Water, Ethanol86%143°C

Data sourced from the experimental synthesis of N-tert-Butyl-3-mesitylpropanamide. nih.gov

The stability and relative inertness of the amide bond, coupled with the robust nature of the tert-butyl group, make this compound a reliable component for constructing elaborate molecular frameworks intended for various applications in medicinal and materials chemistry.

Roles as Ligands and Auxiliaries in Catalytic Systems

Carboxamides, including this compound, are recognized for their potential as versatile ligands in transition metal-mediated catalytic reactions. researchgate.netrasayanjournal.co.in The ability of the amide group to be deprotonated allows for the formation of monoanionic amidate ligands. These ligands can coordinate to metal centers through various modes, such as monodentate or bidentate coordination, making them coordinatively flexible. researchgate.netrasayanjournal.co.in The ease of synthesis of carboxamides further enhances their appeal for applications in catalysis. researchgate.netrasayanjournal.co.in

While direct catalytic applications of this compound are an area of ongoing research, the behavior of structurally similar compounds provides significant insights. For instance, N-tert-butyl-2-methylpropanamide, a close analog, has been utilized as a ligand in zirconium and titanium complexes. researchgate.net This suggests that this compound could similarly coordinate with various transition metals, with the lone pair of electrons on the oxygen and nitrogen atoms participating in the formation of the metal-ligand bond. The steric bulk of the tert-butyl group in such a ligand could play a crucial role in influencing the stereoselectivity of catalytic transformations by creating a specific chiral environment around the metal center.

The development of catalysts for the synthesis of N-tert-butyl amides, such as the use of Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), highlights the importance of this class of compounds in synthetic chemistry, though in this context, it is the product of the reaction rather than a component of the catalytic system.

Applications in Materials Chemistry and Nanotechnology (e.g., Colloidal Systems)

The structural features of this compound make it and its derivatives potential candidates for use in materials chemistry, particularly in the synthesis of functional polymers. While direct applications of this compound in this area are not extensively documented, the polymerization of related monomers, such as N-tert-butylacrylamide, provides a strong precedent. N-tert-butylacrylamide has been copolymerized with monomers like 2,4-Dichlorophenyl methacrylate to create functional polymers with specific properties. nih.gov

This suggests that this compound could be chemically modified to incorporate a polymerizable group, such as a vinyl or acrylate moiety. The resulting monomer could then be polymerized or copolymerized to produce materials with tailored characteristics. The presence of the this compound unit within a polymer backbone would be expected to influence properties such as thermal stability, solubility, and mechanical strength due to the bulky and rigid nature of the tert-butyl group. Such polymers could find applications as coatings, adhesives, or specialty plastics.

In the realm of nanotechnology, while specific uses in colloidal systems have not been detailed, the amphiphilic nature that could be imparted to derivatives of this compound suggests a potential role as stabilizers for colloidal suspensions. By modifying the propanamide backbone with both hydrophobic (like the tert-butyl group) and hydrophilic functionalities, surfactant-like molecules could be designed. These could adsorb at the interface between dispersed particles and the continuous phase, preventing aggregation and enhancing the stability of the colloidal system. Further research is required to explore these potential applications.

Exploration of this compound Derivatives in Biological Receptor Binding Studies

Derivatives of this compound have been a subject of interest in medicinal chemistry, particularly in the study of their interactions with biological receptors. The specific scaffold provided by this compound can be elaborated with various pharmacophoric groups to achieve affinity and selectivity for different biological targets.

One area of investigation has been the development of ligands for the serotonin 5-HT₁A receptor, which is implicated in various central nervous system disorders. nih.gov The this compound core can be part of a larger molecular structure designed to fit into the binding pocket of this receptor. The nature and substitution pattern of aromatic and aliphatic groups attached to the propanamide backbone are critical in determining the binding affinity and whether the compound acts as an agonist or an antagonist.

A concrete example of a biologically active derivative is N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide, which has been synthesized and evaluated as an analog of the potent opioid analgesic, fentanyl. This compound was found to exhibit significant analgesic effects in preclinical studies.

Table 2: Biological Activity of a Fentanyl Analog Incorporating the this compound Moiety

Compound NameMolecular FormulaMelting PointBiological Activity
N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamideC₂₁H₃₃N₃O₂92-95°COpioid receptor-mediated analgesic effects

This table summarizes the properties and activity of a complex derivative of this compound.

These studies underscore the utility of the this compound scaffold in the design of novel therapeutic agents by providing a versatile platform for chemical modification to achieve desired biological activities.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing n-Tert-butylpropanamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves the reaction of propanoyl chloride with tert-butylamine under anhydrous conditions, followed by purification via recrystallization or column chromatography. Characterization relies on NMR (¹H/¹³C) for structural confirmation, complemented by GC/MS for purity assessment. Melting point analysis and FT-IR can further validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., temperature, pH)?

  • Methodological Answer : Stability studies employ accelerated degradation tests:

  • Thermal Stability : Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and monitor decomposition via HPLC at timed intervals.
  • pH Stability : Expose the compound to buffered solutions (pH 2–12) and quantify degradation products using LC-MS.
    Data should be analyzed using Arrhenius kinetics to predict shelf life .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode offers higher sensitivity. Solid-phase extraction (SPE) or supported liquid extraction (SLE) pre-treatment minimizes matrix interference .

Q. What are the key structural features of this compound that influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group induces steric hindrance, slowing SN2 reactions. Comparative kinetics using substituted amines (e.g., methyl vs. tert-butyl) under standardized conditions (polar aprotic solvents, controlled temperature) can quantify steric effects. DFT calculations may supplement experimental data to model transition states .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in amide groups) paired with tandem MS can track bond cleavage sites. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) clarify whether mechanisms proceed via radical or ionic pathways. Conflicting data should be contextualized with reaction conditions (solvent, catalyst) .

Q. What strategies optimize the enantioselective synthesis of this compound analogs?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., N-heterocyclic carbene catalysts) can induce enantioselectivity. Monitor enantiomeric excess (EE) via chiral HPLC or NMR with shift reagents. Computational docking studies (e.g., AutoDock) may predict ligand-catalyst interactions .

Q. How do computational models explain discrepancies in the thermodynamic stability of this compound polymorphs?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) compare lattice energies of polymorphs. Pair with experimental DSC data to validate predicted melting points. Molecular dynamics simulations assess entropy contributions under simulated crystallization conditions .

Q. What methodologies identify degradation products of this compound in oxidative environments?

  • Methodological Answer : Expose the compound to H₂O₂/UV light and analyze via high-resolution LC-Orbitrap MS. Fragment ion spectra and database matching (e.g., mzCloud) identify oxidative byproducts (e.g., tert-butylamide oxides). Quantum mechanical calculations (e.g., Fukui indices) predict vulnerable sites for oxidation .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Standardize assays (e.g., MIC for antimicrobial studies) across labs using reference strains and controls. Meta-analyses should account for variables like solvent choice (DMSO vs. water) and cell line viability. Collaborative inter-laboratory studies improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.